![molecular formula C11H18N2 B1440332 4-[2-(Dimethylamino)ethyl]benzylamine CAS No. 1554661-29-8](/img/structure/B1440332.png)
4-[2-(Dimethylamino)ethyl]benzylamine
Übersicht
Beschreibung
4-[2-(Dimethylamino)ethyl]benzylamine, also known by its IUPAC name 2-(4-(aminomethyl)phenyl)-N,N-dimethylethan-1-amine, is a chemical compound with the molecular formula C11H18N2. This compound is notable for its applications in various fields, including chemistry, biology, and medicine .
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various receptors in the body, influencing a range of biological processes .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit their effects through interactions with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, leading to downstream effects on cellular functions .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound .
Result of Action
Similar compounds have been found to exert a variety of effects at the molecular and cellular levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Dimethylamino)ethyl]benzylamine typically involves the reaction of 4-(bromomethyl)phenylmethanamine with dimethylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(Dimethylamino)ethyl]benzylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide as a base in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
The primary application of 4-[2-(Dimethylamino)ethyl]benzylamine lies in its role as an impurity in Itopride hydrochloride, which is used to treat gastrointestinal disorders such as dyspepsia and gastroparesis. Itopride acts as a gastroprokinetic agent, enhancing gastrointestinal motility through the antagonism of dopamine D2 receptors and inhibition of acetylcholinesterase, leading to increased acetylcholine levels that stimulate digestive processes.
Synthetic Organic Chemistry
This compound serves as a precursor in synthetic organic chemistry for developing other pharmaceutical compounds. Its unique structure allows it to be involved in various synthetic pathways, potentially leading to the creation of new drugs with enhanced efficacy or novel mechanisms of action.
Research indicates that this compound interacts with various neurotransmitter systems due to its structural similarity to other bioactive amines. This interaction suggests potential implications not only in gastrointestinal functions but also in neurological pathways related to appetite and digestion.
Potential Research Areas
- Gastrointestinal Disorders : Further studies could explore its efficacy in treating conditions beyond those addressed by Itopride.
- Neurological Effects : Investigating its impact on appetite regulation and other neurological functions could reveal new therapeutic avenues.
Future Research Directions
Given the limited current research on this compound, there are several avenues for future investigation:
- Pharmacokinetics and Toxicology : Understanding how this compound behaves in biological systems will be crucial for assessing its safety and efficacy.
- Expanded Therapeutic Uses : Exploring its potential beyond gastrointestinal applications could uncover new therapeutic roles.
- Mechanistic Studies : Detailed studies on its interactions with neurotransmitter systems could provide insights into its broader biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylamine: A simpler amine with similar reactivity but different applications.
Phenylmethanamine: Lacks the dimethylaminoethyl group, leading to different chemical properties and uses.
N,N-Dimethylethanolamine: Contains an additional hydroxyl group, making it more hydrophilic.
Uniqueness
4-[2-(Dimethylamino)ethyl]benzylamine is unique due to its specific structure, which combines the properties of both aromatic and aliphatic amines. This dual nature allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various research and industrial applications .
Biologische Aktivität
4-[2-(Dimethylamino)ethyl]benzylamine, often referred to as Itopride impurity, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This document provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHN
- CAS Number : 1554661-29-8
- Chemical Structure : The compound features a benzylamine structure with a dimethylaminoethyl substituent, which is critical for its biological interactions.
Biological Activity Overview
This compound exhibits various biological activities, primarily focused on antimicrobial effects. Its structure allows it to interact with biological targets effectively, leading to diverse pharmacological effects.
Antimicrobial Activity
Research has demonstrated that compounds structurally similar to this compound possess notable antimicrobial properties. A study highlighted the effectiveness of related benzylamine derivatives against several bacterial strains:
- Gram-positive bacteria : Significant inhibition was observed against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative bacteria : Moderate activity against Escherichia coli and Pseudomonas aeruginosa was noted.
- Fungi : The compound displayed antifungal activity against Candida albicans and Aspergillus flavus, with growth inhibition exceeding 60% at specific concentrations .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The compound may disrupt bacterial cell membranes, leading to cell lysis.
- Enzyme Inhibition : It can inhibit key enzymes involved in bacterial metabolism, thus stunting growth.
- Biofilm Disruption : Some studies suggest that similar compounds can interfere with biofilm formation, enhancing their efficacy against persistent infections .
Case Study 1: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of various benzylamine derivatives, including this compound. The study reported:
- Inhibition Zones : Compounds exhibited inhibition zones ranging from 15 mm to 30 mm against tested pathogens.
- Minimum Inhibitory Concentration (MIC) : The MIC values for E. coli ranged from 0.0048 mg/mL to 0.0195 mg/mL, indicating potent antibacterial activity .
Case Study 2: Toxicity Assessment
Another study evaluated the cytotoxicity of related compounds on human fibroblast cells:
- Hemolytic Activity : The hemolytic potential was low (below 13%) across various concentrations, suggesting a favorable safety profile for further development .
- Toxicity Profile : Compounds were found to be less toxic than traditional antibiotics, making them suitable candidates for therapeutic applications .
Summary Table of Biological Activities
Eigenschaften
IUPAC Name |
2-[4-(aminomethyl)phenyl]-N,N-dimethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-13(2)8-7-10-3-5-11(9-12)6-4-10/h3-6H,7-9,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSFRAJKARZHQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1554661-29-8 | |
Record name | {4-[2-(dimethylamino)ethyl]phenyl}methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.